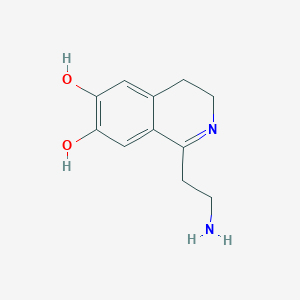
6-Chloro-4-methylpicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-methylpicolinimidamide hydrochloride is a chemical compound with the molecular formula C₇H₉Cl₂N₃. It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of a chloro group and a methyl group attached to a picolinimidamide core, which is further stabilized by a hydrochloride group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylpicolinimidamide hydrochloride typically involves the chlorination of 4-methylpicolinimidamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the chlorination step followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-methylpicolinimidamide hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the imidamide group can be oxidized or reduced.
Hydrolysis: The imidamide group can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted picolinimidamides with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Hydrolysis: Products include carboxylic acids and amines.
Aplicaciones Científicas De Investigación
6-Chloro-4-methylpicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-methylpicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylpicolinimidamide: Lacks the chloro group, resulting in different reactivity and applications.
6-Chloro-4-methylpyridine: Similar structure but lacks the imidamide group, leading to different chemical properties.
6-Chloro-4-methylpicolinic acid: Contains a carboxylic acid group instead of the imidamide group, affecting its reactivity and applications.
Uniqueness
6-Chloro-4-methylpicolinimidamide hydrochloride is unique due to the presence of both the chloro and imidamide groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Propiedades
Número CAS |
1179361-43-3 |
|---|---|
Fórmula molecular |
C7H9Cl2N3 |
Peso molecular |
206.07 g/mol |
Nombre IUPAC |
6-chloro-4-methylpyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8ClN3.ClH/c1-4-2-5(7(9)10)11-6(8)3-4;/h2-3H,1H3,(H3,9,10);1H |
Clave InChI |
CSFKTSZNEBZLOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=C1)Cl)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


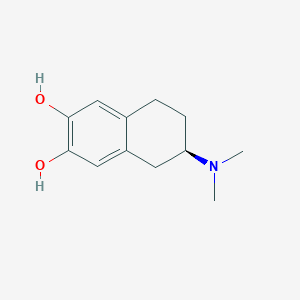
![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)
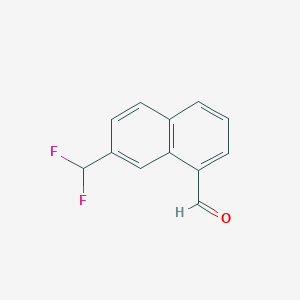
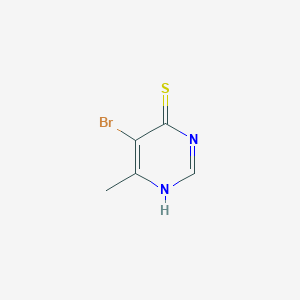

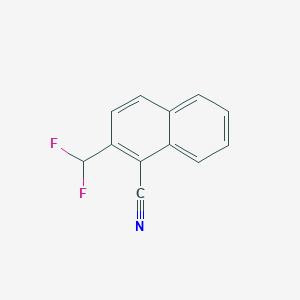
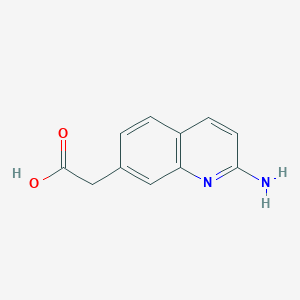

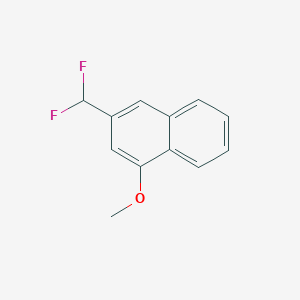
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
